![molecular formula C21H24N2O5 B2830348 1-[3-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 867042-30-6](/img/structure/B2830348.png)
1-[3-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activity
Several studies have synthesized and evaluated the antimicrobial and antitubercular activities of pyrazole derivatives, including compounds closely related to 1-[3-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone. These compounds have shown significant activity against various bacterial and fungal strains. For instance, derivatives synthesized through the condensation of different aldehydes with hydrazine derivatives have exhibited considerable antimicrobial properties, including against drug-resistant strains of tuberculosis (Bhoot, D., Khunt, R., & Parekh, H., 2011; Desai, N., Pandya, D., & Vaja, D., 2017) (Bhoot et al., 2011); (Desai et al., 2017).
Anti-inflammatory, Antioxidant, and Enzyme Inhibitory Activities
Compounds with the core structure of this compound have been investigated for their potential anti-inflammatory, antioxidant, and enzyme inhibitory activities. They have been found to inhibit key pro-inflammatory cytokines, scavenge free radicals, and exhibit inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase, suggesting their potential in the development of treatments for neurodegenerative diseases and conditions involving oxidative stress (Bandgar, B., Gawande, S. S., Bodade, R., Gawande, N. M., & Khobragade, C., 2009; Yamali, C., Gul, H., Kazaz, C., Levent, S., & Gulcin, I., 2020) (Bandgar et al., 2009); (Yamali et al., 2020).
Photophysical Properties and Sensing Applications
The photophysical properties of derivatives have also been explored, with some compounds showing promise as fluorescent chemosensors for metal ions like Fe3+. This indicates their potential application in environmental monitoring and analytical chemistry to detect and quantify metal ions in samples (Khan, S. A., 2020) (Khan, 2020).
Molecular Docking Studies
Molecular docking studies have further elucidated the interaction mechanisms between these pyrazole derivatives and various biological targets, providing insights into their potential as lead compounds for the development of new therapeutic agents (ShanaParveen, S., Al-Alshaikh, M. A., Panicker, C. Y., El-Emam, A., Narayana, B., Saliyan, V. V., Sarojini, B., & Alsenoy, C., 2016) (ShanaParveen et al., 2016).
properties
IUPAC Name |
1-[3-(2,4-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13(24)23-18(16-8-7-15(25-2)11-20(16)27-4)12-17(22-23)14-6-9-19(26-3)21(10-14)28-5/h6-11,18H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYELARGXZCVRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methoxyphenethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2830265.png)

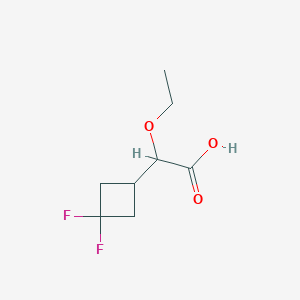
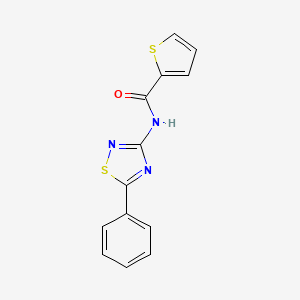
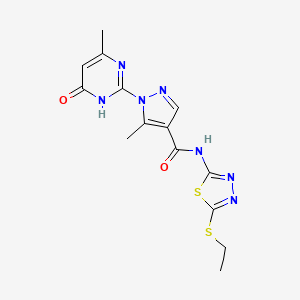
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830274.png)
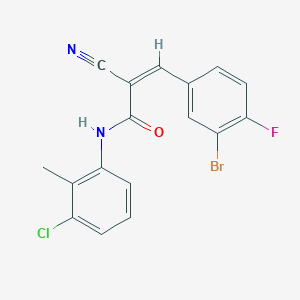
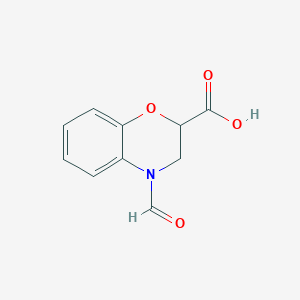

![3-[(2-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2830280.png)
![Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2830281.png)


![4-Methyltricyclo[6.2.1.0^{2,7}]undeca-4,9-diene-3,6-dione](/img/structure/B2830287.png)